![molecular formula C18H23N3O4S B2413784 2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097890-85-0](/img/structure/B2413784.png)
2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine”, pyrimidines in general can be synthesized through various methods. For instance, one method involves the use of organolithium reagents . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones is another approach .Scientific Research Applications
Pyrimidine Derivatives in Drug Design and Biological Activity
Pyrimidine derivatives are pivotal in the development of pharmaceuticals due to their versatile biological activities. For instance, pyrimidines play a crucial role in antifolate drug design for chemotherapy against malaria, showcasing their utility in targeting specific enzymes like dihydrofolate reductase (DHFR) essential for DNA synthesis in pathogens (Balasubramani, Muthiah, & Lynch, 2007). Additionally, the structural manipulation of pyrimidine rings has led to the synthesis of compounds with promising antibacterial and insecticidal properties, illustrating their broad-spectrum antimicrobial potential (Deohate & Palaspagar, 2020).
Chemical Synthesis and Material Science
The synthetic versatility of pyrimidine allows for the creation of novel compounds with unique properties. Research has explored the synthesis of polyimides derived from pyrimidine dianhydride and aromatic diamines, highlighting applications in material science due to their excellent thermal stability, mechanical properties, and low dielectric constants, making them suitable for electronic and aerospace industries (Wang, Li, Ma, Zhang, & Gong, 2006).
Electrochemistry and Organic Reactions
Pyrimidine and its derivatives have been extensively studied in electrochemical contexts, providing insights into their reduction mechanisms and potential applications in developing new electrochemical sensors, organic synthesis methodologies, and understanding biological redox processes (Wasa & Elving, 1982). These studies underscore the compound's utility in designing more efficient and selective synthetic routes and understanding its interaction with biological systems.
Future Directions
properties
IUPAC Name |
2,4-dimethyl-6-[1-(2-phenoxyethylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-14-12-18(20-15(2)19-14)25-17-8-9-21(13-17)26(22,23)11-10-24-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJURFLVKDPESLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)CCOC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-{[1-(2-phenoxyethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine |
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